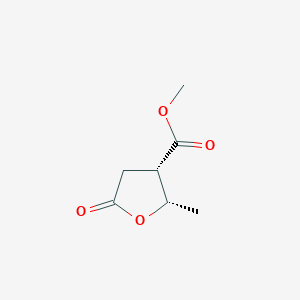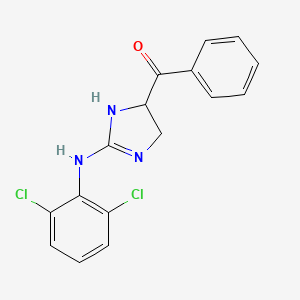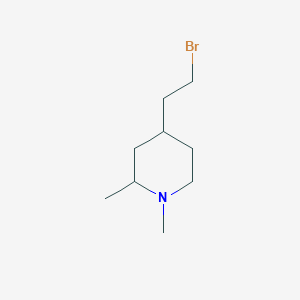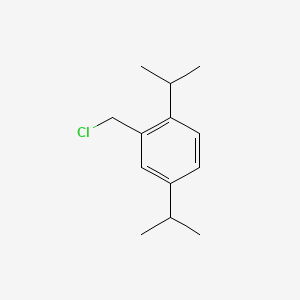
3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- is a chemical compound with the molecular formula C7H10O4. It is also known by its IUPAC name, methyl (2S,3S)-2-methyl-5-oxooxolane-3-carboxylate. This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 3-Furancarboxylicacid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3R)-
- 3-Furancarboxylicacid,tetrahydro-4-methylene-2-octyl-5-oxo-,(2R,3S)-rel-
- 3-Furancarboxylicacid,tetrahydro-4-methylene-5-oxo-2-tridecyl-,(2R,3S)-
Uniqueness
3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The (2S,3S) configuration may confer distinct properties compared to its stereoisomers, making it valuable for certain applications.
Propiedades
Fórmula molecular |
C7H10O4 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
methyl (2S,3S)-2-methyl-5-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-4-5(7(9)10-2)3-6(8)11-4/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
Clave InChI |
NREXDEKRBOVAJB-WHFBIAKZSA-N |
SMILES isomérico |
C[C@H]1[C@H](CC(=O)O1)C(=O)OC |
SMILES canónico |
CC1C(CC(=O)O1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B13810326.png)

![beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13810336.png)


![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)

![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)

![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)


